Cas no 2090777-90-3 (benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)

Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate is a specialized heterocyclic compound featuring a β-lactam (azetidinone) core with a benzyl carboxylate protecting group. The 2,2-dimethyl substitution enhances steric stability, while the 3-oxo group confers reactivity for further functionalization. This compound is valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of β-lactam derivatives, which are pivotal in pharmaceutical applications such as antibiotic development. The benzyl ester moiety offers selective deprotection under mild conditions, facilitating controlled modifications. Its rigid azetidine scaffold also makes it useful in studying ring strain effects and as a building block for bioactive molecules requiring constrained geometries.
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate structure
2090777-90-3 structure
商品名:benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
CAS番号:2090777-90-3
MF:C13H15NO3
メガワット:233.263103723526
CID:5105398
PubChem ID:131307257

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
    • MFCD31705559
    • EN300-22133952
    • E88294
    • 1-Cbz-2,2-dimethyl-3-oxoazetidine
    • PS-17255
    • 2090777-90-3
    • benzyl2,2-dimethyl-3-oxoazetidine-1-carboxylate
    • SY322381
    • インチ: 1S/C13H15NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
    • InChIKey: BJLCWTBMPZFGNX-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(=O)C1(C)C

計算された属性

  • せいみつぶんしりょう: 233.10519334g/mol
  • どういたいしつりょう: 233.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1231082-5G
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 97%
5g
$3975 2024-07-21
eNovation Chemicals LLC
Y1231082-250MG
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 97%
250mg
$530 2024-07-21
Chemenu
CM1017339-500mg
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 95%+
500mg
$854 2023-02-02
Chemenu
CM1017339-1g
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 95%+
1g
$1280 2023-02-02
1PlusChem
1P0208KI-250mg
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 95.00%
250mg
$440.00 2023-12-19
1PlusChem
1P0208KI-100mg
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 95.00%
100mg
$266.00 2023-12-19
Aaron
AR0208SU-5g
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 95%
5g
$3442.00 2025-02-13
Aaron
AR0208SU-2.5g
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 95%
2.5g
$2335.00 2025-02-13
Aaron
AR0208SU-500mg
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 95%
500mg
$944.00 2025-02-13
eNovation Chemicals LLC
Y1231082-1g
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
2090777-90-3 97%
1g
$1325 2025-02-26

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 関連文献

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylateに関する追加情報

Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS No. 2090777-90-3): A Comprehensive Overview

Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate, identified by its CAS number 2090777-90-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which have garnered considerable attention due to their versatile applications in drug development and synthetic chemistry. The unique structural features of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The chemical structure of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate consists of a benzyl group attached to an azetidine ring substituted with a methyl group at the 2-position and a carbonyl group at the 3-position. This arrangement imparts distinct reactivity and stability characteristics, making it a preferred choice for various chemical transformations. The presence of the carbonyl group enhances its utility in condensation reactions, while the azetidine ring provides a stable scaffold for further functionalization.

In recent years, Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research is its role as a precursor in the synthesis of bioactive molecules. The compound's ability to undergo selective reactions allows chemists to introduce diverse functional groups, facilitating the development of novel therapeutic agents. For instance, it has been utilized in the preparation of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as degradation and immunogenicity.

The pharmaceutical industry has shown particular interest in Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate due to its potential as a building block for drug candidates. Researchers have explored its use in creating inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. The compound's structural motif is particularly useful in designing molecules that can interact with specific protein targets, modulating their activity and potentially alleviating symptoms associated with these conditions.

Recent advancements in synthetic methodologies have further enhanced the utility of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production processes. These innovations have not only improved the availability of the compound but also opened new avenues for its application in complex molecule synthesis. For example, palladium-catalyzed reactions have been employed to introduce aryl or heteroaryl groups into the azetidine ring, expanding its chemical diversity.

The role of computational chemistry and molecular modeling has also been pivotal in understanding the reactivity and biological activity of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. By simulating interactions between this compound and biological targets, researchers can predict its potential pharmacological effects and optimize its structure for better efficacy. These computational approaches complement experimental studies, providing a more holistic understanding of the compound's behavior both in vitro and in vivo.

In conclusion, Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS No. 2090777-90-3) represents a cornerstone in modern organic synthesis and pharmaceutical research. Its unique structural properties and reactivity make it an indispensable tool for chemists developing new drugs and materials. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its place as a key player in the advancement of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:2090777-90-3)benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
A1240114
清らかである:99%/99%
はかる:500mg/5g
価格 ($):909/2678